Product packaging for Acetic acid;pent-3-en-2-ol(Cat. No.:CAS No. 10500-12-6)

Acetic acid;pent-3-en-2-ol

Cat. No.: B14719605
CAS No.: 10500-12-6
M. Wt: 146.18 g/mol
InChI Key: PHDASIAXJLWPIN-UHFFFAOYSA-N
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Description

Acetic acid;pent-3-en-2-ol (C7H14O3) is a chemical compound of interest in organic synthesis and research chemistry. The "acetic acid" component, also known as ethanoic acid, is a well-known reagent and antimicrobial agent . The "pent-3-en-2-ol" moiety is an unsaturated alcohol featuring a hydroxyl group on the second carbon and a double bond between the third and fourth carbons . This structure makes it a valuable model substrate in oxidation studies, where it can be selectively converted to the corresponding ketone, pent-3-en-2-one, using specific oxidizing agents like chromic anhydride in glacial acetic acid . This specific transformation is a classic example in organic chemistry for studying selective oxidation where the reagent must target the alcohol functional group without affecting the sensitive alkene bond . The presence of both functional groups also makes it a candidate for investigating reaction mechanisms and regiochemistry, such as in addition reactions with hydrogen bromide, where the alkene's reactivity and the alcohol's ability to form leaving groups can lead to multiple products . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B14719605 Acetic acid;pent-3-en-2-ol CAS No. 10500-12-6

Properties

CAS No.

10500-12-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

acetic acid;pent-3-en-2-ol

InChI

InChI=1S/C5H10O.C2H4O2/c1-3-4-5(2)6;1-2(3)4/h3-6H,1-2H3;1H3,(H,3,4)

InChI Key

PHDASIAXJLWPIN-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)O.CC(=O)O

Origin of Product

United States

Contextualization Within Ester Chemistry and Unsaturated Alcohols

Pent-3-en-2-yl acetate (B1210297), also known as acetic acid;pent-3-en-2-ol, is an organic compound classified as an ester. Esters are derivatives of carboxylic acids where the hydrogen of the hydroxyl (-OH) group is replaced by an alkyl or other organic group. chemguide.co.ukwikipedia.org In this specific case, it is the ester formed from acetic acid and the unsaturated alcohol pent-3-en-2-ol. epa.govnist.gov The presence of a carbon-carbon double bond in the alcohol portion of the molecule makes it an unsaturated ester, a feature that imparts distinct chemical reactivity and physical properties compared to its saturated counterparts. chemguide.co.ukbris.ac.uk

Unsaturated esters are significant in various natural and industrial contexts. They are fundamental components of lipids, with the double bonds often in a cis configuration, leading to less compact molecular structures and lower melting points, as seen in vegetable and fish oils. bris.ac.uk The reactivity of the double bond allows for a variety of chemical transformations, making unsaturated esters versatile building blocks in organic synthesis. organic-chemistry.org

The properties of esters, including pent-3-en-2-yl acetate, are influenced by their polarity and ability to form hydrogen bonds. While esters are more polar than ethers, they are less so than alcohols and cannot act as hydrogen-bond donors, resulting in greater volatility compared to carboxylic acids of similar molecular weight. wikipedia.orglibretexts.org However, they can act as hydrogen-bond acceptors, which allows for some solubility in water. libretexts.org

Chemical Properties of Pent-3-en-2-yl Acetate
Molecular Formula C7H12O2 lookchem.com
Molecular Weight 128.171 g/mol lookchem.com
CAS Number 19248-96-5 (for the (Z)-isomer) lookchem.com
Synonyms (Z)-pent-3-en-2-yl acetate, 3-penten-2-yl acetate lookchem.com

Significance of Pent 3 En 2 Yl Acetate As a Research Subject

Esterification Reactions and Optimization

The direct formation of the ester bond between pent-3-en-2-ol and an acetylating agent is a primary strategy for the synthesis of pent-3-en-2-yl acetate. Optimization of these reactions involves the selection of appropriate catalytic systems and acetylating agents to maximize yield and control stereochemistry.

Catalytic Systems for Acetic Acid-Pent-3-en-2-ol Esterification

The Fischer esterification, a classic method involving the reaction of a carboxylic acid and an alcohol with an acid catalyst, serves as a foundational approach. organic-chemistry.org The reaction is an equilibrium process, and various catalysts can be employed to accelerate the attainment of equilibrium and improve yields. organic-chemistry.org For the esterification of pent-3-en-2-ol with acetic acid, several advanced catalytic systems have been investigated for analogous reactions, suggesting their potential applicability.

Modern catalytic systems offer improvements in terms of activity, selectivity, and reusability. Brønsted acidic ionic liquids have demonstrated high catalytic activity in the esterification of n-butanol with acetic acid under mild conditions. organic-chemistry.org The acidity of these ionic liquids can be tuned to optimize reaction rates and yields, and their immiscibility with the product phase allows for easy separation and recycling of the catalyst. organic-chemistry.org Similarly, solid acid catalysts, such as sulfonic acid-functionalized hybrid silicas and supported niobium pentoxide, have shown effectiveness in esterification reactions. rsc.orgnih.gov These heterogeneous catalysts offer advantages in terms of separation and reduced corrosion. For instance, niobium pentoxide supported on silica-alumina has been used for the esterification of various alcohols with acetic acid, achieving high conversions and 100% selectivity to the corresponding esters. nih.gov A novel acid molten salt has also been reported as an efficient catalyst for the acetylation of n-pentanol, affording the product in high yield. nih.gov

Enzymatic catalysis presents a green alternative to traditional chemical catalysts. Lipases, for example, can catalyze esterification under mild conditions, often with high selectivity. The enzymatic synthesis of pentyl acetate from acetic acid and pentan-1-ol using immobilized lipase (B570770) has been studied, demonstrating the feasibility of this approach. nih.gov

Table 1: Comparison of Catalytic Systems for Esterification Reactions
Catalyst TypeExample(s)AdvantagesPotential for Pent-3-en-2-yl Acetate Synthesis
Homogeneous Acid Catalysts Sulfuric Acid, p-Toluenesulfonic AcidHigh reaction ratesEffective, but can lead to side reactions and separation challenges.
Brønsted Acidic Ionic Liquids ILs with –SO3H functional groupsHigh activity, recyclability, low corrosivity. organic-chemistry.orgPromising for high-yield, clean synthesis.
Heterogeneous Solid Acids Sulfonic acid-functionalized silicas, Niobium pentoxide on silica-aluminaEasy separation, reusability, reduced waste. rsc.orgnih.govSuitable for continuous flow processes and environmentally friendly production.
Enzymatic Catalysts Immobilized Lipases (e.g., Lipozyme®435)High selectivity, mild reaction conditions, environmentally benign. nih.govOffers potential for stereoselective synthesis.

Use of Acetic Anhydride (B1165640) and Acetyl Halides in Ester Synthesis

To overcome the equilibrium limitations of Fischer esterification, more reactive acetylating agents such as acetic anhydride and acetyl halides (e.g., acetyl chloride) can be employed. These reagents react with alcohols in what is typically an irreversible and exothermic reaction to produce the corresponding ester.

Acetic anhydride is a widely used reagent for acetylation. sigmaaldrich.com The reaction with an alcohol, such as pent-3-en-2-ol, yields the acetate ester and acetic acid as a byproduct. This reaction can often be catalyzed by a base, such as pyridine (B92270), or by Lewis acidic salts. sigmaaldrich.com Lipase-catalyzed esterification using acetic anhydride as the acyl donor has also been demonstrated, as in the synthesis of terpinyl acetate in supercritical carbon dioxide. organic-chemistry.org

Acetyl chloride is another highly reactive acetylating agent. Its reaction with alcohols is rapid and produces the ester and hydrogen chloride gas. sigmaaldrich.comorganic-chemistry.org This method is often used when the corresponding alcohol is not sensitive to acidic conditions. The production of isopropyl acetate from the reaction of acetyl chloride with isopropanol (B130326) is a well-documented example of this type of synthesis. organic-chemistry.org

Stereocontrolled Esterification Approaches

The presence of a stereocenter at the second carbon and a double bond between the third and fourth carbons in pent-3-en-2-ol means that pent-3-en-2-yl acetate can exist as multiple stereoisomers, including (R/S) and (E/Z) isomers. nih.govchemspider.com The development of stereocontrolled esterification methods is therefore of significant interest.

Iridium-catalyzed asymmetric allylic esterification has emerged as a powerful tool for the synthesis of chiral allylic esters from racemic secondary allylic alcohols and carboxylic acids. rsc.org This method demonstrates excellent regio- and enantioselectivity, providing a potential route to enantiomerically enriched pent-3-en-2-yl acetate. rsc.org Other stereoselective syntheses of allylic alcohols have also been developed, which could in turn be esterified to produce stereochemically defined esters. organic-chemistry.orgnih.govdicp.ac.cnresearchgate.net For example, a catalytic asymmetric Meisenheimer rearrangement has been shown to be a stereospecific method for producing acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov

Precursor Derivatization and Transformation

An alternative synthetic strategy involves the preparation of a precursor molecule that is subsequently converted to pent-3-en-2-yl acetate. This can involve the oxidation of the starting alcohol to a ketone, followed by a rearrangement, or the partial reduction of an alkynyl acetate.

Conversion of Pent-3-en-2-ol to Related Ketones (e.g., Pent-3-en-2-one) as Precursors

Pent-3-en-2-ol can be oxidized to its corresponding ketone, pent-3-en-2-one (B7821955). This transformation requires a careful choice of oxidizing agent to avoid unwanted reactions with the carbon-carbon double bond. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) and chromic anhydride in glacial acetic acid are suitable for this purpose. doubtnut.comaskfilo.com

Once pent-3-en-2-one is obtained, it can be converted to pent-3-en-2-yl acetate via a Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester using a peroxyacid or peroxide. wikipedia.org The Baeyer-Villiger oxidation is a well-established method for the synthesis of esters from ketones and has been used in the synthesis of a wide range of natural products. sigmaaldrich.comorganic-chemistry.orgwikipedia.orgnih.govrsc.org The regioselectivity of the reaction is predictable, depending on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

Table 2: Reagents for the Oxidation of Pent-3-en-2-ol to Pent-3-en-2-one
ReagentDescriptionSelectivity
Pyridinium Chlorochromate (PCC) A mild oxidizing agent.Selectively oxidizes the alcohol in the presence of the double bond. askfilo.com
Chromic Anhydride in Glacial Acetic Acid A mild oxidizing agent.Suitable for secondary alcohols and less likely to affect the double bond compared to stronger oxidizing agents. doubtnut.comsarthaks.com
Acidic Dichromate / Acidic Permanganate Strong oxidizing agents.May also react with the carbon-carbon double bond. doubtnut.com

Synthesis from Alkynyl Acetate Precursors (e.g., Pent-3-yn-2-yl Acetate)

Another synthetic route involves the stereoselective reduction of an alkynyl acetate, such as pent-3-yn-2-yl acetate, to the corresponding alkenyl acetate. The semireduction of alkynes to alkenes can be achieved with high stereoselectivity, yielding either the cis (Z) or trans (E) alkene depending on the reaction conditions. organic-chemistry.org

For example, the reduction of alkynes using a palladium catalyst with a poison, such as in Lindlar's catalyst, typically results in the formation of the cis-alkene. organic-chemistry.org Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, generally produce the trans-alkene. organic-chemistry.org More modern methods, such as those using formic acid as a reductant with a palladium catalyst, can also be tuned to selectively produce either the cis- or trans-alkene. organic-chemistry.org This approach allows for the controlled synthesis of either the (Z)- or (E)-isomer of pent-3-en-2-yl acetate from a common alkynyl precursor.

Enantioselective Synthesis and Kinetic Resolution

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A prominent and highly effective method to achieve this for chiral esters like pent-3-en-2-yl acetate is through the kinetic resolution of a racemic alcohol precursor, in this case, pent-3-en-2-ol. Kinetic resolution differentiates between the two enantiomers of a racemic mixture by their different reaction rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. wikipedia.org

Chiral Catalysis in the Asymmetric Synthesis of Pent-3-en-2-yl Acetate

The asymmetric synthesis of pent-3-en-2-yl acetate is most commonly achieved through the enzymatic kinetic resolution of racemic pent-3-en-2-ol. Lipases are a class of enzymes that have proven to be exceptionally versatile and efficient biocatalysts for this transformation. almacgroup.com They catalyze the acylation of one enantiomer of the alcohol at a much faster rate than the other, resulting in the formation of one enantiomer of pent-3-en-2-yl acetate and leaving behind the unreacted, enantioenriched opposite enantiomer of the alcohol.

The general reaction is as follows:

(±)-pent-3-en-2-ol + Acylating Agent --(Lipase)--> (R)-pent-3-en-2-yl acetate + (S)-pent-3-en-2-ol (or vice versa, depending on the enzyme's selectivity)

Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of a broad range of secondary alcohols, including allylic alcohols similar in structure to pent-3-en-2-ol. almacgroup.commdpi.com Other lipases, such as those from Pseudomonas cepacia (PSL) and Pseudomonas fluorescens (PFL), have also been successfully employed in the kinetic resolution of various chiral alcohols. nih.govnih.gov

The choice of acylating agent and solvent also plays a critical role in the efficiency and enantioselectivity of the resolution. Vinyl acetate is a common acylating agent as the byproduct, acetaldehyde, is volatile and easily removed, driving the reaction forward. The reaction is typically carried out in an organic solvent, such as hexane (B92381) or tert-butyl methyl ether, to ensure the proper functioning of the lipase. mdpi.com

Below is a representative table illustrating the effect of different lipases on the kinetic resolution of a model secondary alcohol, which is analogous to the synthesis of pent-3-en-2-yl acetate.

Table 1: Representative Lipase Screening for Kinetic Resolution

Entry Lipase Acyl Donor Solvent Conversion (%) Enantiomeric Excess of Acetate (ee_p, %) Enantiomeric Excess of Alcohol (ee_s, %) Enantioselectivity (E)
1 Candida antarctica Lipase B (CALB) Vinyl Acetate Hexane 48 >99 (R) 96 (S) >200
2 Pseudomonas cepacia Lipase (PSL-C) Vinyl Acetate tert-Butyl methyl ether 50 98 (R) 98 (S) 150
3 Candida rugosa Lipase (CRL) Isopropenyl Acetate Toluene 45 92 (S) 75 (R) 25
4 Porcine Pancreatic Lipase (PPL) Acetic Anhydride Dioxane 52 85 (R) 80 (S) 13

Enantiomeric Excess Determination and Control in Synthesis

The success of an enantioselective synthesis is quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

The primary method for determining the enantiomeric excess of both the produced pent-3-en-2-yl acetate and the remaining pent-3-en-2-ol is chiral chromatography, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. mdpi.com

Control over the enantiomeric excess in a kinetic resolution is achieved by carefully managing the reaction parameters. The key factors influencing the final ee are:

Enzyme Selection: As shown in Table 1, the choice of lipase has the most significant impact on enantioselectivity.

Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining starting material changes as the reaction progresses. For an ideal kinetic resolution with high enantioselectivity, stopping the reaction at or near 50% conversion will yield both the product and the unreacted starting material with high enantiomeric excess. mdpi.com

Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, albeit at the cost of a slower reaction rate. almacgroup.com

Acylating Agent and Solvent: The nature of the acylating agent and the solvent can influence the enzyme's conformation and, consequently, its activity and selectivity.

The relationship between conversion (c), the enantiomeric excess of the product (ee_p), and the enantiomeric excess of the remaining substrate (ee_s) is defined by the enantioselectivity (E) of the enzyme. nih.gov

E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

A high E value (typically >100) is indicative of a highly selective and synthetically useful resolution.

The following interactive table demonstrates how the enantiomeric excess of the remaining substrate (unreacted alcohol) and the produced product (acetate) typically evolve with the progress of a kinetic resolution, assuming a high enantioselectivity (E > 200).

Table 2: Evolution of Enantiomeric Excess with Reaction Conversion

Conversion (%) Enantiomeric Excess of Substrate (ee_s, %) Enantiomeric Excess of Product (ee_p, %)
10 9.9 99.0
20 22.2 98.9
30 38.5 98.7
40 58.8 98.0
50 99.0 99.0
60 98.0 65.3

Transformations of the Ester Functional Group

The ester functionality in pent-3-en-2-yl acetate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. The proximity of the alkene and the chiral center can influence the kinetics and pathways of these transformations.

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of an ester is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. In the case of pent-3-en-2-yl acetate, this yields acetic acid and pent-3-en-2-ol. The reaction can be catalyzed by either acid or base.

The kinetics of acid-catalyzed ester hydrolysis are typically studied by monitoring the concentration of the produced carboxylic acid over time. acs.orgmdpi.comlibretexts.orguv.es The reaction generally follows pseudo-first-order kinetics when water is used in a large excess.

Table 1: General Mechanism of Acid-Catalyzed Hydrolysis of Pent-3-en-2-yl Acetate

StepDescriptionIntermediate/Transition State
1Protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).Protonated ester
2Nucleophilic attack by a water molecule on the carbonyl carbon.Tetrahedral intermediate
3Proton transfer from the attacking water molecule to the leaving group oxygen.Protonated tetrahedral intermediate
4Elimination of the alcohol (pent-3-en-2-ol) to reform the carbonyl group.Protonated carboxylic acid
5Deprotonation by a water molecule to release the carboxylic acid (acetic acid) and regenerate the acid catalyst.Acetic acid and pent-3-en-2-ol

Alkaline hydrolysis (saponification) is an irreversible process because the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. The reaction is typically second-order, with the rate dependent on the concentrations of both the ester and the hydroxide (B78521) ion. uv.esrsc.orgbue.edu.egresearchgate.netaustinpublishinggroup.com

Transesterification Pathways

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by acids or bases, but enzymatic catalysis, particularly with lipases, has gained prominence for its high selectivity and mild reaction conditions. rsc.org

For pent-3-en-2-yl acetate, lipase-catalyzed transesterification offers a pathway to other esters while preserving the chiral integrity of the alcohol moiety. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are highly effective biocatalysts for this transformation. byjus.com The reaction is often performed in organic solvents to minimize competing hydrolysis. byjus.commasterorganicchemistry.com Vinyl acetate is a common acyl donor in these reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible. chemistrysteps.com

The efficiency and selectivity of lipase-catalyzed transesterification can be highly dependent on the solvent. byjus.com Polar solvents have been shown in some cases to favor the initial reaction rate and enantiomeric excess for the transesterification of prochiral diols. byjus.com

Table 2: Representative Lipase-Catalyzed Transesterification

Enzyme SourceAcyl DonorSolventTemperature (°C)Outcome
Pseudomonas fluorescens LipaseVinyl Acetaten-Hexane30High conversion to the new ester. chemistrysteps.com
Candida antarctica Lipase BDimethyl CarbonateIsohexane (or solvent-free)60Effective transesterification of triglycerides. rsc.org
Pseudomonas cepacia LipaseVinyl AcetateVarious organic solventsControlledSolvent polarity influences rate and selectivity. byjus.com

Reactions Involving the Unsaturated Carbon-Carbon Bond

The alkene double bond in pent-3-en-2-yl acetate is a site of rich reactivity, allowing for a variety of addition and oxidation reactions. The existing stereocenter at the allylic position can exert significant stereochemical control over these transformations, leading to the formation of diastereomeric products.

Stereoselective Addition Reactions to the Alkene

Addition reactions to the double bond of pent-3-en-2-yl acetate can lead to the formation of new stereocenters. The stereochemical outcome is often dictated by the mechanism of the addition and the influence of the adjacent chiral center.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. The hydroboration step involves the syn-addition of a borane (B79455) (e.g., BH₃·THF) across the double bond. nih.govmasterorganicchemistry.com The subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. nih.govmasterorganicchemistry.com When applied to pent-3-en-2-yl acetate, hydroboration would occur from the less sterically hindered face of the alkene, and due to the existing stereocenter, would lead to a mixture of diastereomeric diol monoacetates. The selectivity is influenced by the steric bulk of the substituents on the allylic stereocenter. nih.govcore.ac.uknih.gov

Halogenation: The addition of halogens like bromine (Br₂) to the alkene would proceed through a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion, resulting in a pair of diastereomeric vicinal dibromides. Alternatively, allylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a resonance-stabilized allylic radical. For pent-3-en-2-yl acetate, this could lead to a mixture of constitutional isomers due to allylic rearrangement of the radical intermediate. masterorganicchemistry.com

Table 3: Stereoselective Addition Reactions and Expected Products

ReactionReagentsKey IntermediateStereochemical OutcomeProduct Type
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOHOrganoboraneSyn-addition, anti-Markovnikov, diastereoselectiveDiol monoacetate
BrominationBr₂Cyclic bromonium ionAnti-addition, diastereoselectiveVicinal dibromide
Allylic BrominationNBS, light/heatAllylic radicalRacemization at new stereocenter, potential allylic rearrangementBromo-substituted allylic acetate

Cycloaddition Chemistry

The double bond of pent-3-en-2-yl acetate can participate as a 2π-electron component in cycloaddition reactions, providing a powerful method for ring construction.

Diels-Alder Reaction: In this [4+2] cycloaddition, an alkene (the dienophile) reacts with a conjugated diene to form a six-membered ring. byjus.comwikipedia.org Pent-3-en-2-yl acetate can act as a dienophile. The reactivity is enhanced if the dienophile possesses electron-withdrawing groups; the acetate group is mildly activating. libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org The approach of the diene to the two faces of the dienophile would be influenced by the allylic substituent, potentially leading to diastereoselectivity.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole (e.g., a nitrile oxide or an azomethine ylide) to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. mdpi.comwikipedia.org The regioselectivity of the addition is governed by both steric and electronic (frontier molecular orbital) factors. acs.orgwikipedia.orgresearchgate.netacs.org The reaction of pent-3-en-2-yl acetate with a 1,3-dipole would yield diastereomeric five-membered heterocycles, with the facial selectivity guided by the existing stereocenter.

Oxidative Processes Targeting the Olefin (e.g., Epoxidation)

The oxidation of the alkene moiety offers a route to functionalized derivatives, with epoxidation being a key transformation.

Epoxidation: The reaction of pent-3-en-2-yl acetate with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. The reaction is a syn-addition of an oxygen atom to the double bond and is stereospecific. masterorganicchemistry.com For allylic systems, the stereochemical outcome is highly dependent on the nature of the allylic substituent. In the epoxidation of the parent alcohol, pent-3-en-2-ol, the hydroxyl group can direct the epoxidation via hydrogen bonding with the peroxyacid, leading to syn-epoxidation relative to the hydroxyl group. wikipedia.orgorganic-chemistry.org However, when the hydroxyl group is acetylated, as in pent-3-en-2-yl acetate, this hydrogen-bonding-directing effect is removed. Consequently, the stereoselectivity is primarily governed by steric hindrance, with the peroxyacid attacking from the face opposite to the bulkier groups at the allylic center, often leading to the anti-epoxide. wikipedia.org This reversal of selectivity upon acetylation is a well-established phenomenon in allylic systems. wikipedia.org

Table 4: Diastereoselectivity in the Epoxidation of Pent-3-en-2-yl Acetate with m-CPBA

SubstrateDirecting EffectPredicted Major DiastereomerRationale
Pent-3-en-2-olHydrogen Bonding (Chelation Control)syn-epoxy alcoholThe hydroxyl group forms a hydrogen bond with m-CPBA, directing the oxidant to the same face. wikipedia.org
Pent-3-en-2-yl acetateSteric Hindrance (Non-chelation Control)anti-epoxy acetateThe bulky acetylated oxygen group sterically blocks one face, forcing the m-CPBA to attack from the opposite, less hindered face. wikipedia.org

Sigmatropic Rearrangements and Stereochemical Outcomes

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org These intramolecular processes are crucial in organic synthesis for creating new carbon-carbon bonds with high stereocontrol. libretexts.org In the context of pent-3-en-2-yl acetate and its derivatives, both jk-sci.comacs.org and acs.orgacs.org-sigmatropic rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements, have been investigated, revealing significant insights into their mechanisms and the influence of substituents on their stereochemical pathways.

jk-sci.comacs.org-Sigmatropic Rearrangements of Pent-3-en-2-yl Acetate Analogues

The jk-sci.comacs.org-sigmatropic rearrangement in allylic systems involves the migration of a group over a three-atom π-system. While thermally induced suprafacial jk-sci.comacs.org-hydrogen shifts are orbital symmetry forbidden and thus not observed, jk-sci.comacs.org-carbon shifts can occur, although they often require cyclic systems to achieve the necessary ordered transition state. wikipedia.orgstereoelectronics.org

In studies involving analogues of pent-3-en-2-yl acetate, such as 1-phenyl-prop-2-en-1-yl acetates, the jk-sci.comacs.org-sigmatropic rearrangement has been observed under specific conditions. For instance, treatment of these cinnamyl acetate analogues with trimethylsilyl (B98337) triflate (TMSOTf) followed by a base like triethylamine (B128534) (Et₃N) can lead to oligomerization. However, when the order of reagent addition is reversed (base first), this process is avoided. acs.org The use of acidic conditions with these regioisomeric acetates can initiate a jk-sci.comacs.org-sigmatropic rearrangement, which then leads to the formation of the thermodynamically more stable cinnamyl esters. These intermediates, however, are prone to subsequent oligomerization under the reaction conditions. acs.org This highlights a competing and often undesirable pathway when attempting other sigmatropic rearrangements like the Ireland-Claisen under acidic catalysis. acs.org

Exploration of Johnson-Claisen and Ireland-Claisen Rearrangements

More synthetically useful are the acs.orgacs.org-sigmatropic rearrangements, which proceed through a six-membered, cyclic transition state. wikipedia.org The Johnson-Claisen and Ireland-Claisen rearrangements are powerful variants used to form γ,δ-unsaturated esters and carboxylic acids, respectively.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, typically in the presence of a weak acid catalyst like propionic acid and heat. wikipedia.orgname-reaction.com The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a concerted acs.orgacs.org-sigmatropic shift to yield a γ,δ-unsaturated ester. jk-sci.comname-reaction.com This rearrangement often requires high temperatures (100–200 °C). wikipedia.org

The Ireland-Claisen rearrangement is a modification that converts an allylic ester into a γ,δ-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ester at the α-position to form an enolate. This enolate is then trapped with a silyl (B83357) halide (e.g., chlorotrimethylsilane) to form a silyl ketene acetal. tcichemicals.com This intermediate readily undergoes a acs.orgacs.org-sigmatropic rearrangement, often at much milder temperatures than the Johnson-Claisen, to give a silyl ester, which is subsequently hydrolyzed to the final carboxylic acid product. wikipedia.orgorganic-chemistry.org A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate enolate, which in turn dictates the stereochemical outcome of the reaction. tcichemicals.com

Influence of Substituents on Rearrangement Pathways (e.g., Pentafluorosulfanyl and Trifluoromethyl Groups)

The introduction of highly electronegative and sterically demanding substituents, such as the pentafluorosulfanyl (SF₅) and trifluoromethyl (CF₃) groups, has a profound impact on the course of sigmatropic rearrangements.

Research has shown that the steric bulk of the SF₅ group is a dominant factor influencing reactivity. nih.gov When an SF₅ group is placed in the vinylic γ-position of an allylic alcohol, it completely prevents acs.orgacs.org-sigmatropic rearrangements like the Johnson-Claisen. nih.gov This is attributed to steric hindrance rather than the electronic properties of the group. This was demonstrated in a system with a competing, unsubstituted double bond, where the rearrangement occurred exclusively at the unsubstituted site. nih.gov However, when the SF₅ group is insulated from the reactive center by a methylene (B1212753) (CH₂) spacer, as in 5-(pentafluorosulfanyl)pent-3-en-2-ol, the Johnson-Claisen rearrangement proceeds successfully with various orthoesters to yield the corresponding 2-substituted 3-(CH₂SF₅)-hex-4-enoates. nih.gov These reactions typically result in approximately 1:1 mixtures of diastereomers. nih.gov Initial studies indicate that the same synthetic strategy is also effective for the analogous CF₃-substituted allylic alcohol (5-CF₃-pent-3-en-2-ol). nih.gov

Table 1: Johnson-Claisen Rearrangement of 5-(Pentafluorosulfanyl)pent-3-en-2-ol with Various Orthoesters nih.gov
OrthoesterProduct (2-substituted 3-(CH₂SF₅)-hex-4-enoate)Yield (%)Diastereomeric Ratio (syn:anti)
Trimethyl orthoacetateMethyl 3-(pentafluorosulfanylmethyl)hex-4-enoate55~1:1
Triethyl orthoacetateEthyl 3-(pentafluorosulfanylmethyl)hex-4-enoate65~1:1
Trimethyl orthopropionateMethyl 2-methyl-3-(pentafluorosulfanylmethyl)hex-4-enoate76~1:1.2
Trimethyl orthobutyrateMethyl 2-ethyl-3-(pentafluorosulfanylmethyl)hex-4-enoate72~1:1.2
Trimethyl orthovalerateMethyl 2-propyl-3-(pentafluorosulfanylmethyl)hex-4-enoate68~1:1.2
Methyl 2,2-dimethoxy-3-bromopropanoateMethyl 2-(bromoethyl)-3-(pentafluorosulfanylmethyl)hex-4-enoate61~1:1.2

In the context of the Ireland-Claisen rearrangement, studies on cinnamyl acetate analogues bearing SF₅ and CF₃ groups at the α-position have been conducted. acs.org The rearrangement of these substrates, using triethylamine and trimethylsilyl triflate, successfully produces the corresponding 3-aryl-2-(pentafluorosulfanyl)-pent-4-enoic and 3-aryl-2-(trifluoromethyl)-pent-4-enoic acid derivatives. A notable stereochemical outcome is the formation of an approximate 1:1 mixture of syn and anti diastereomers. acs.org DFT calculations have suggested this lack of selectivity is due to very small energy differences (less than 0.5 kcal/mol) between the intermediate (Z)- and (E)-isomeric ester enolates and their respective Zimmerman-Traxler transition states. acs.org

Table 2: Ireland-Claisen Rearrangement of α-Substituted Cinnamyl Acetates acs.org
α-SubstituentAryl Group (p-substituted)ProductYield (%)Diastereomeric Ratio (syn:anti)
CF₃Phenyl3-Phenyl-2-(trifluoromethyl)pent-4-enoic acid derivative8545:55
SF₅Phenyl2-(Pentafluorosulfanyl)-3-phenylpent-4-enoic acid derivative8247:53
CF₃4-Fluorophenyl3-(4-Fluorophenyl)-2-(trifluoromethyl)pent-4-enoic acid derivative7546:54
SF₅4-Fluorophenyl3-(4-Fluorophenyl)-2-(pentafluorosulfanyl)pent-4-enoic acid derivative7948:52

Analytical Methodologies for Structural and Stereochemical Characterization

Advanced Spectroscopic Techniques for Molecular Architecture Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pent-3-en-2-yl acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of pent-3-en-2-yl acetate would exhibit characteristic signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bond. The coupling between neighboring protons provides information on the connectivity. For instance, the vinyl protons would appear as a multiplet in the downfield region, and the splitting pattern would help in assigning the E or Z configuration of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon of the acetate group, the carbons of the double bond, and the chiral carbon atom are particularly diagnostic. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

Expected NMR Data for Pent-3-en-2-yl Acetate:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃-C=O~2.0~21
C=O-~170
CH(OAc)~5.2-5.4~70-75
CH=CH~5.5-5.8~125-135
=CH-CH₃~1.7~17
CH(OAc)-CH₃~1.2~20

Note: These are estimated values and can vary based on the solvent and the specific isomer (E/Z).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In combination with gas chromatography (GC-MS), it also aids in the identification of components in a mixture. The electron ionization (EI) mass spectrum of pent-3-en-2-yl acetate would show a molecular ion peak corresponding to its molecular weight (128.17 g/mol ).

The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For pent-3-en-2-yl acetate, characteristic fragments would include the loss of the acetyl group (CH₃CO) leading to a peak at m/z 85, and the loss of acetic acid (CH₃COOH) resulting in a peak at m/z 68. The fragmentation of the pentenyl cation would give rise to further smaller fragments.

Expected Mass Spectrometry Fragmentation Data:

m/z Proposed Fragment
128[C₇H₁₂O₂]⁺ (Molecular Ion)
113[M - CH₃]⁺
85[M - COCH₃]⁺
68[M - CH₃COOH]⁺ (from rearrangement)
43[CH₃CO]⁺ (Base Peak)

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of pent-3-en-2-yl acetate and for separating its various isomers.

Due to the presence of a chiral center at the C-2 position, pent-3-en-2-ol and its acetate ester exist as a pair of enantiomers (R and S). Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for the separation of chiral alcohols and esters include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is critical for achieving good separation. The separation of enantiomers is crucial in fields like flavor and fragrance chemistry, where different enantiomers can have distinct biological activities and sensory properties. nih.gov

Hypothetical Chiral HPLC Separation Parameters:

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing complex mixtures containing volatile compounds like pent-3-en-2-yl acetate. In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.

GC-MS can effectively separate the E and Z isomers of pent-3-en-2-yl acetate, as they will likely have slightly different retention times. The mass spectrum of each isomer can then be obtained, confirming their identity. This technique is widely used in quality control and in the analysis of essential oils and other natural products where such esters might be present. floraandfona.org.in The use of a non-polar or medium-polar capillary column is typical for the separation of such isomers. nih.gov

X-ray Crystallography of Derivatives (if applicable for solid forms)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. However, since pent-3-en-2-yl acetate is a liquid at room temperature, it cannot be directly analyzed by this technique. To overcome this, a solid derivative of the parent alcohol, pent-3-en-2-ol, can be synthesized. For example, a derivative with a bulky, crystalline moiety such as a substituted benzoate (B1203000) or a dinitro-phenylurethane could be prepared.

The resulting crystalline derivative can then be subjected to X-ray diffraction analysis. This would not only confirm the connectivity of the atoms but also establish the absolute configuration (R or S) of the chiral center, provided a suitable derivative is chosen and a good quality crystal is obtained. acs.org This method, while powerful, is contingent on the successful synthesis and crystallization of a suitable solid derivative.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic structure and reactivity of molecules like pent-3-en-2-yl acetate (B1210297). unitn.itnih.gov These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity indices. baranlab.org

For pent-3-en-2-yl acetate, DFT calculations could be used to determine key electronic properties. The distribution of electron density, for instance, would highlight the polarization of the carbonyl group and the electron-rich nature of the carbon-carbon double bond. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy and localization of the HOMO indicate the ability to donate electrons, while the LUMO's characteristics point to its electron-accepting capabilities. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com

Reactivity descriptors, derived from conceptual DFT, can quantify these aspects. Parameters such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most likely sites for various chemical reactions. For example, the Fukui function can pinpoint the specific atoms within the pent-3-en-2-yl acetate molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Pent-3-en-2-yl Acetate

PropertyHypothetical ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-0.5 eVIndicates the energy of the lowest-energy empty orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule, influencing intermolecular interactions.
Mulliken Atomic ChargesC(carbonyl): +0.6e, O(carbonyl): -0.5e, O(ester): -0.4eReveals the partial charges on each atom, indicating sites for electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis

Pent-3-en-2-yl acetate is a flexible molecule with multiple rotatable single bonds. This flexibility gives rise to a complex conformational landscape, where different spatial arrangements of the atoms (conformers) have different energies and, therefore, different populations at a given temperature. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational space. acs.orgrsc.orgijpsr.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. researchgate.net By simulating the molecule for a sufficient duration, a representative ensemble of conformations can be generated. This allows for the identification of the most stable, low-energy conformers and the transition states that connect them. The relative populations of these conformers can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties. olemiss.edu

Table 2: Key Dihedral Angles for Conformational Analysis of Pent-3-en-2-yl Acetate

Dihedral AngleDescriptionExpected Low-Energy Conformations
C1-C2-O-C(O)Rotation around the C-O single bond of the esterPlanar or near-planar arrangements to maximize conjugation or minimize steric clashes.
C2-O-C(O)-CH3Rotation around the O-C(O) single bondSyn- and anti-periplanar conformations are typically favored in esters.
C2-C3-C4-C5Rotation around the C-C single bond in the pentenyl chainStaggered conformations (gauche and anti) are generally more stable than eclipsed conformations.

Prediction of Spectroscopic Parameters and Reaction Intermediates

Computational chemistry offers invaluable tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. olemiss.edu For pent-3-en-2-yl acetate, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Predicted NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. mdpi.com By calculating the magnetic shielding of each nucleus in the molecule's computed low-energy conformations, a theoretical NMR spectrum can be generated. Comparing this to experimental spectra can confirm the structure and assign specific resonances to individual atoms.

Vibrational frequencies corresponding to IR and Raman spectra can also be computed. These calculations identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the ester group, the C=C stretch of the alkene, and various C-H bending and stretching modes. This information is highly useful for interpreting experimental vibrational spectra.

Furthermore, computational methods can be used to study the structures and energies of transient species, such as reaction intermediates and transition states. researchgate.netresearchgate.net For instance, in the acid-catalyzed hydrolysis of pent-3-en-2-yl acetate, the structures of the protonated ester, the tetrahedral intermediate, and the transition states connecting them can be modeled. vnaya.comchemguide.co.ukbyjus.commasterorganicchemistry.com This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level. youtube.com

Table 3: Predicted Spectroscopic Data for Pent-3-en-2-yl Acetate

Spectroscopic TechniquePredicted Key Signals
¹H NMRSignals for methyl protons, vinyl protons, and the proton on the carbon bearing the acetate group.
¹³C NMRResonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons.
IR SpectroscopyStrong absorption band for the C=O stretch (~1735 cm⁻¹), and a band for the C=C stretch (~1670 cm⁻¹).

Note: The predicted values are based on typical ranges for these functional groups and would be refined by specific calculations.

In Silico Design of Novel Pent-3-en-2-yl Acetate Derivatives

The principles of in silico design, which leverages computational methods to design new molecules with desired properties, can be applied to create novel derivatives of pent-3-en-2-yl acetate. nih.gov This approach is widely used in drug discovery and materials science and can be adapted for applications such as the development of new flavor and fragrance compounds. nih.govresearchgate.netresearchgate.net

By systematically modifying the structure of pent-3-en-2-yl acetate in a computational environment, it is possible to explore a vast chemical space and predict the properties of the resulting derivatives. For example, one could investigate how changes in the alkyl chain length, the position of the double bond, or the addition of other functional groups would affect properties like volatility, odor profile (through structure-activity relationships), and stability.

Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating computed molecular descriptors (e.g., size, shape, electronic properties) with experimentally determined properties for a series of related esters. Once a reliable model is established, it can be used to screen virtual libraries of novel pent-3-en-2-yl acetate derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in silico screening can significantly accelerate the discovery process and reduce the costs associated with trial-and-error experimentation.

Applications in Chemical Synthesis and Industrial Chemistry

Utility as Chiral Building Blocks in Asymmetric Synthesis

The presence of a chiral center at the second carbon position in pent-3-en-2-ol makes its corresponding acetate (B1210297), pent-3-en-2-yl acetate, a valuable chiral synthon in asymmetric synthesis. The separation of the racemic alcohol into its individual enantiomers is often achieved through enzymatic kinetic resolution, a powerful technique in modern organic synthesis.

Enzymatic Kinetic Resolution:

Lipases, a class of enzymes, are particularly effective at catalyzing the stereoselective acylation of secondary alcohols. nih.govwikipedia.org In a typical kinetic resolution of racemic pent-3-en-2-ol, a lipase (B570770) is used to selectively acylate one of the enantiomers with an acyl donor, often vinyl acetate, leaving the other enantiomer unreacted. mdpi.comnih.govmdpi.com This process results in a mixture of a chiral acetate and the unreacted chiral alcohol, which can then be separated. The efficiency of this resolution is often high, yielding products with excellent enantiomeric excess (e.e.). For instance, lipases from Pseudomonas cepacia have demonstrated high enantioselectivity in the resolution of similar secondary alcohols. mdpi.com

The resulting enantiopure pent-3-en-2-yl acetate can then be used as a chiral building block for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. nih.gov The stereochemistry of the acetate is crucial in directing the formation of specific stereoisomers in subsequent reactions. While direct examples of the use of chiral pent-3-en-2-yl acetate in complex total synthesis are not extensively documented in readily available literature, the principle of using such chiral secondary alcohol acetates is a well-established strategy in asymmetric synthesis. nih.govchemrxiv.org

Table 1: Lipases Used in the Kinetic Resolution of Secondary Alcohols

Lipase SourceCommon Application
Pseudomonas cepacia (PSL)Resolution of primary and secondary alcohols. mdpi.com
Candida antarctica Lipase B (CALB)Widely used for kinetic resolution of various alcohols and amines.
Porcine Pancreatic Lipase (PPL)Kinetic resolution of diols and other alcohols. nih.gov

Role as Intermediates in Fine Chemical Production

Esters like pentyl acetate find use as solvents and intermediates in the production of fine chemicals. basf.commdpi.com While specific large-scale applications of pent-3-en-2-yl acetate as a key intermediate in fine chemical production are not widely publicized, its structural features suggest potential utility. Unsaturated esters can be valuable precursors for a variety of chemical transformations. For example, the double bond in pent-3-en-2-yl acetate can be a site for various addition and functionalization reactions, leading to more complex molecules.

The production of fine chemicals often involves multi-step syntheses where specific functionalities are introduced sequentially. An unsaturated acetate like pent-3-en-2-yl acetate could serve as a masked aldehyde or ketone, with the ester group providing protection or influencing reactivity at other sites in the molecule. For instance, isopropenyl acetate is a significant commercial precursor to acetylacetone. wikipedia.org While a different isomer, this highlights the potential of enol acetates as intermediates. The synthesis of various fine chemicals, including pharmaceuticals and specialty polymers, often relies on such versatile building blocks.

Table 2: Potential Transformations of Unsaturated Acetates in Fine Chemical Synthesis

Reaction TypePotential Product Class
HydroformylationAldehydes, which can be further oxidized to carboxylic acids or reduced to alcohols.
EpoxidationEpoxides, which are versatile intermediates for the synthesis of diols and other functionalized compounds.
Heck ReactionArylated or vinylated products, leading to more complex carbon skeletons.
OzonolysisCleavage of the double bond to form aldehydes or carboxylic acids.

Contributions to the Flavor and Fragrance Industry

Various acetate esters are widely used as fragrance and flavor agents due to their characteristic fruity and floral scents. wordpress.com For example, 2-pentyl acetate is known for its herbal and dairy-like flavor profile. thegoodscentscompany.com While the specific organoleptic properties of pent-3-en-2-yl acetate are not extensively detailed in common databases, its structural similarity to other flavor and fragrance acetates suggests it would likely possess a fruity or green aroma.

The flavor and fragrance industry relies on a diverse palette of chemical compounds to create specific sensory experiences. wordpress.com Esters are a key class of these compounds, with their scent profile being influenced by the structure of both the alcohol and the carboxylic acid from which they are derived. The presence of unsaturation, as in pent-3-en-2-yl acetate, can introduce different nuances to the aroma compared to its saturated analogue, pentyl acetate. For instance, 4-pentenyl acetate is noted as a flavoring agent. nih.gov

Companies in the flavor and fragrance sector continuously explore novel compounds to expand their creative options. While not as common as some other acetates, pent-3-en-2-yl acetate and its isomers are available from specialty chemical suppliers, indicating their potential use in fragrance and flavor formulations.

Table 3: Examples of Acetate Esters in the Flavor and Fragrance Industry

CompoundCommon Flavor/Fragrance Description
Isoamyl acetateBanana, pear
Ethyl acetateSweet, fruity, nail polish remover
Linalyl acetateFloral, bergamot, lavender wordpress.com
Geranyl acetateRosy, fruity
2-Pentyl acetateHerbal, dairy thegoodscentscompany.com

Potential in Agricultural Chemical Development

The development of new agrochemicals, such as pesticides and herbicides, often involves the synthesis and screening of a wide variety of organic compounds to identify those with desired biological activity. While there is no direct evidence in the searched literature of pent-3-en-2-yl acetate being used in commercial agrochemicals, its structural motifs are present in some biologically active molecules.

For instance, certain unsaturated esters have been investigated for their effects on insects. Pentyl acetate has been identified as having a repelling effect on some ant species. researchgate.net The biological activity of such compounds can be influenced by factors such as chain length, branching, and the presence and position of double bonds. Therefore, it is plausible that pent-3-en-2-yl acetate could exhibit some form of biological activity relevant to agriculture, such as insect repellent or attractant properties, or as a precursor to more complex active ingredients. The synthesis of some agrochemicals involves the use of intermediates that are structurally related to simple esters. thegoodscentscompany.com However, further research would be needed to establish any specific role for pent-3-en-2-yl acetate in this field.

Emerging Research Directions and Future Outlook

Sustainable Synthetic Routes and Process Intensification

The development of sustainable synthetic routes for pent-3-en-2-yl acetate (B1210297) is a key area of future research. This involves exploring alternative feedstocks, greener solvents, and more energy-efficient reaction conditions. A significant trend is the move away from petrochemical-derived starting materials towards bio-based alternatives. While specific research on the bio-based synthesis of pent-3-en-2-ol is limited, the broader field of oleochemicals is seeing a rise in the use of acetate derived from the fermentation of waste gases like CO2, CO, and H2 by acetogens. digitellinc.com This approach, if applied to the precursors of pent-3-en-2-yl acetate, could lead to a carbon-negative bioprocess.

Process intensification (PI) offers a pathway to more sustainable and cost-effective chemical production by reducing equipment size, energy consumption, and waste generation. mdpi.comnih.govresearchgate.net For the esterification of pent-3-en-2-ol with acetic acid, several PI strategies are being explored for related ester productions:

Reactive Distillation (RD): This technique combines chemical reaction and distillation in a single unit, which can improve conversion by continuously removing the water byproduct from the esterification reaction. researchgate.net For ester compounds, RD has been shown to be a successful process intensification strategy. researchgate.net

Membrane Reactors: The integration of membranes for pervaporation or nanofiltration can facilitate the continuous removal of water, shifting the reaction equilibrium towards the product side under milder conditions and potentially reducing energy requirements by up to 50%. mdpi.comnih.govresearchgate.net

Microreactors and Flow Chemistry: Continuous-flow reactors offer enhanced heat and mass transfer, leading to better control over reaction conditions, improved safety, and the potential for higher yields and selectivity.

Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation is being investigated to intensify the synthesis of esters. ui.ac.id For instance, the synthesis of fatty acid isopropyl esters has been shown to be significantly intensified using microwaves, resulting in higher yields in shorter reaction times compared to conventional methods. ui.ac.id

Table 1: Comparison of Conventional vs. Intensified Esterification Processes (General)

FeatureConventional Batch ProcessProcess Intensified (e.g., RD, Membrane Reactor)
Equipment Separate reactor and distillation columnIntegrated reaction and separation unit
Energy Consumption High, due to separate heating and cooling cyclesLower, due to heat integration and milder conditions
Reaction Equilibrium Limited by byproduct accumulationFavorable shift due to continuous byproduct removal
Process Control More challenging to maintain optimal conditionsPrecise control over temperature, pressure, and residence time
Footprint LargeCompact

Catalyst Discovery for Highly Selective Transformations

The selective synthesis of pent-3-en-2-yl acetate, particularly controlling the stereochemistry and avoiding side reactions involving the double bond, is a significant challenge. Future research will focus on the development of novel catalysts that offer high activity, selectivity, and stability.

Heterogeneous Acid Catalysts: To overcome the drawbacks of corrosive and difficult-to-recycle homogeneous acid catalysts, research is directed towards solid acid catalysts. mdpi.comnih.govresearchgate.net Materials like ion-exchange resins, zeolites, metal oxides, and mesoporous materials are being investigated for esterification reactions. mdpi.comnih.govresearchgate.net For example, supported niobium pentoxide catalysts have shown activity in the esterification of acetic acid with various alcohols. The development of catalysts with tailored acidity and pore structures will be crucial for optimizing the synthesis of pent-3-en-2-yl acetate.

Chemoselective Catalysts: The presence of an unsaturated bond in pent-3-en-2-ol requires catalysts that can selectively promote esterification without catalyzing isomerization or polymerization of the double bond. Research into bimetallic catalysts, such as Ru-Sn systems, has shown promise in the selective hydrogenation of the carbonyl group in unsaturated esters to produce unsaturated alcohols, indicating the potential for designing catalysts that can selectively target the hydroxyl group for esterification while preserving the double bond. scielo.org.cotue.nl The development of catalysts that can achieve high chemoselectivity in the esterification of unsaturated alcohols is an active area of research. nih.gov

Table 2: Emerging Catalytic Systems for Selective Esterification

Catalyst TypeAdvantagesResearch Focus for Unsaturated Esters
Zeolites Shape selectivity, tunable acidity, high thermal stabilityOptimizing pore size and acid site distribution to accommodate the substrate and prevent side reactions.
Mesoporous Silicas High surface area, tunable pore sizeFunctionalization with acid groups to create highly active and selective catalysts.
Supported Metal Oxides Robustness, potential for redox and acid catalysisInvestigating mixed metal oxides to enhance selectivity towards esterification over double bond reactions.
Bimetallic Nanoparticles Synergistic catalytic effectsDesigning catalysts that selectively activate the hydroxyl group of the unsaturated alcohol.

Exploration of Bio-Inspired Synthetic Pathways

Biocatalysis, utilizing enzymes to catalyze chemical reactions, aligns perfectly with the principles of green chemistry. For the synthesis of pent-3-en-2-yl acetate, lipases are particularly promising biocatalysts.

Lipase-Catalyzed Esterification: Lipases can catalyze esterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity. mdpi.comnih.govthieme-connect.com The use of immobilized lipases allows for easy separation and reuse of the biocatalyst, contributing to a more sustainable process. nih.gov While specific studies on the lipase-catalyzed synthesis of pent-3-en-2-yl acetate are not widely reported, research on the enzymatic synthesis of other flavor esters demonstrates the feasibility of this approach. mdpi.com The enzymatic acylation of flavonoids, which also possess hydroxyl groups, has been successfully demonstrated to enhance their lipophilicity and biological activity. nih.govthieme-connect.com

Solvent-Free Systems: A key advantage of enzymatic reactions is the ability to perform them in non-aqueous or solvent-free systems, which significantly reduces the environmental impact. mdpi.com

Future research in this area will likely focus on screening for novel lipases with high activity and selectivity towards unsaturated alcohols like pent-3-en-2-ol, as well as optimizing reaction conditions and immobilization techniques to enhance catalyst stability and reusability.

Advanced Material Science Applications of Pent-3-en-2-yl Acetate Derivatives

The presence of a reactive double bond in the pent-3-en-2-yl acetate molecule opens up possibilities for its use as a monomer in the synthesis of novel polymers and functional materials.

Polymer Synthesis: Pent-3-en-2-yl acetate can potentially be polymerized or copolymerized with other monomers to create polymers with unique properties. The vinyl group allows for radical polymerization, similar to vinyl acetate, which is a precursor to a wide range of industrial polymers like polyvinyl acetate (PVAc) and ethylene-vinyl acetate (EVA). wikipedia.orgmcpolymers.comgantrade.com The additional functionality from the pentenyl group could introduce specific characteristics to the resulting polymer, such as altered thermal properties, biodegradability, or sites for further chemical modification.

Functional Polymers from Unsaturated Esters: Research into unsaturated polyesters derived from renewable resources like itaconic acid has demonstrated the potential to create materials for applications such as UV-curing polymers in coatings. mdpi.com The double bonds in these polymers can be used for cross-linking or for post-polymerization modifications, such as the aza-Michael addition of amines, to introduce new functionalities. whiterose.ac.uk Similarly, polymers derived from pent-3-en-2-yl acetate could be functionalized to create materials with tailored properties for specific applications. For instance, unsaturated polyurethanes have been synthesized that are degradable through conjugate substitution reactions. nih.gov

Biodegradable Materials: The ester linkage in polymers derived from pent-3-en-2-yl acetate could impart biodegradability, making them attractive for applications where environmental persistence is a concern. Unsaturated esters of fumaric acid have been investigated for the creation of biodegradable polymer matrices for drug delivery. researchgate.net

Future investigations will likely explore the polymerization behavior of pent-3-en-2-yl acetate and the characterization of the resulting polymers to assess their potential in areas such as biodegradable plastics, coatings, adhesives, and biomedical materials.

Q & A

Q. What experimental methods are recommended for determining the concentration of acetic acid in a solution?

Titration with a strong base, such as sodium hydroxide (NaOH), is a foundational method. Phenolphthalein is commonly used as an indicator due to its color change at pH 8.2–10.0. Key steps include:

  • Standardizing the NaOH solution using a primary standard (e.g., potassium hydrogen phthalate).
  • Performing triplicate trials to ensure reproducibility.
  • Calculating molarity using the formula Macetic=MNaOH×VNaOHVaceticM_{\text{acetic}} = \frac{M_{\text{NaOH}} \times V_{\text{NaOH}}}{V_{\text{acetic}}}. Potential errors include inaccurate volume measurements or indicator overshoot, which can be mitigated using automated burettes and controlled dispensing .

Q. How can the stereoisomerism of pent-3-en-2-ol be identified and characterized?

Stereoisomers like (Z)- and (E)-pent-3-en-2-ol are distinguished via:

  • Infrared (IR) spectroscopy : Differences in C=C and O-H stretching frequencies.
  • Mass spectrometry : Fragmentation patterns influenced by double-bond geometry.
  • Melting point and solubility analysis : Geometric isomerism affects intermolecular forces, leading to distinct physical properties. For example, (Z)-pent-3-en-2-ol may exhibit lower solubility in polar solvents compared to the (E)-isomer due to steric hindrance .

Q. What are common reagents for oxidizing pent-3-en-2-ol to pent-3-en-2-one?

Mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane selectively oxidize secondary alcohols to ketones without over-oxidizing the double bond. Alternatively, CrO3_3 in glacial acetic acid can be used under controlled conditions to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of acetic acid derivatives?

Discrepancies in data (e.g., pKa, viscosity) require:

  • Cross-validation : Use multiple techniques (e.g., HPLC for purity, NMR for structural confirmation).
  • Computational modeling : Density functional theory (DFT) to predict properties like logP or solubility.
  • Environmental controls : Standardize temperature, solvent composition, and measurement protocols. For instance, viscosity data for acetic acid varies with temperature (e.g., 1.037 mPa·s at 30°C vs. 0.457 mPa·s at 100°C) .

Q. What strategies optimize enantioselective synthesis of acetic acid derivatives for drug delivery systems?

Key approaches include:

  • Chiral catalysts : Use of Rh/Ir complexes to control stereochemistry during carboxylation or esterification.
  • Protecting groups : Temporarily block reactive sites (e.g., trityl groups for hydroxyl protection) to direct regioselectivity.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during hydrolysis. For example, (2R)-configured derivatives are critical for membrane permeability studies in drug delivery .

Q. How do reaction conditions influence the catalytic carbonylation of methanol to acetic acid?

The Monsanto process (150–200°C, 30–60 bar, Rh/I catalyst) achieves >99% selectivity by:

  • Maintaining low water content to prevent catalyst precipitation.
  • Optimizing methyl iodide concentration to enhance reaction rates.
  • Monitoring byproduct formation (e.g., CO2_2) via gas chromatography. Comparatively, the BASF process (Co/I catalyst, 250°C, 680 bar) yields 90% selectivity but requires harsher conditions .

Q. What methodologies are effective in analyzing the role of acetic acid derivatives in lipid membrane dynamics?

Advanced techniques include:

  • Fluorescence anisotropy : To study membrane fluidity changes induced by derivatives.
  • Molecular dynamics (MD) simulations : Predict interactions between acyl chains and acetic acid moieties.
  • Langmuir-Blodgett troughs : Measure surface pressure-area isotherms to assess monolayer stability. For instance, derivatives with long alkyl chains (e.g., 1-octadecoxy groups) enhance membrane rigidity .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., divergent pKa values), employ ab initio calculations (e.g., Gaussian software) to model proton dissociation energies and validate experimental setups .
  • Experimental Design : For partition coefficient studies (e.g., acetic acid in 1-octanol/water), use shake-flask methods with UV-Vis quantification and account for ionization effects using the Henderson-Hasselbalch equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.